3-氯-2-氟-5-(三氟甲基)苯胺

描述

“3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is a chemical compound that is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which is then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis

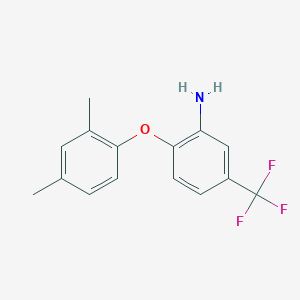

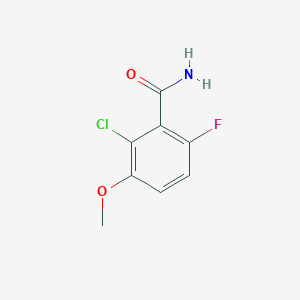

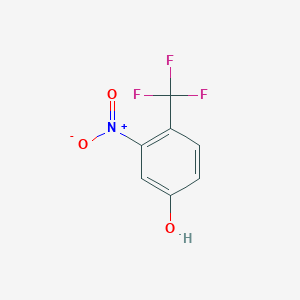

The molecular formula of “3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is C7H4ClF4N . The molecular weight is 199.53 . The InChI key is RRQSEOPUKUHLCT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a refractive index of 1.433 and a density of 1.428 g/mL at 25 °C .科学研究应用

振动分析和理论研究

- 使用傅里叶变换红外和傅里叶变换拉曼技术研究了3-氯-2-氟-5-(三氟甲基)苯胺及其相关化合物的振动特性。这些研究有助于理解电子给予和吸引对苯胺结构的影响,以及取代基位置对振动光谱的影响。此外,理论计算如超共轭作用、HOMO-LUMO能隙和分子静电势(MEP)表面分析提供了对化合物热力学函数(Revathi et al., 2017)的见解。

化学合成和催化

- 该化合物在钌(II)催化的苯甲醛直接邻位C-H咪唑化反应中作为一种一齿瞬时定向基团。这一过程对于合成多样的喹唑啉和融合的异吲哚酮骨架非常有效,突显了其在化学合成和催化中的作用(Wu et al., 2021)。

抗增殖活性研究

- 在对铜(II)和钯(II)配合物的研究中,该化合物作为水杨醛亚胺配体的一部分,显示出对特定细胞系的抗增殖潜力。这突显了其在开发新的抗癌药物中的潜力(Kasumov et al., 2016)。

光学和光谱研究

- 对3-氯-2-氟-5-(三氟甲基)苯胺等化合物进行了详细的光谱研究,以了解其分子轨道计算、化学反应性和热力学参数。这些研究对光学器件和材料科学应用具有重要意义(Karthick et al., 2013)。

荧光猝灭和分子相互作用

- 研究了该化合物衍生物在各种溶剂中的荧光猝灭性质。这些研究对于理解涉及有机氟的分子间相互作用的电子特性至关重要,有助于光化学和分子电子学等领域(Geethanjali et al., 2015)。

安全和危害

“3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is classified as a hazardous substance. It is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

作用机制

Target of Action

It is known that this compound is used as an important intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is also dependent on the specific reactions it is used in. Generally, it can be prepared through a fluorination reaction of pyridine, using trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions .

生化分析

Biochemical Properties

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses . Additionally, 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in changes to the levels of various metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cytochrome P450 enzymes involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its usual reactions . This inhibition can lead to changes in the levels of metabolites and other downstream effects. Additionally, 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline can change over time in laboratory settings. This compound is relatively stable under ambient conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline vary with dosage. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in blood chemistry . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules, such as glucuronic acid . These metabolic transformations can affect the compound’s activity and toxicity, as well as its overall metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, it may be actively transported into cells by specific membrane transporters, and its distribution within tissues can be affected by binding to plasma proteins.

Subcellular Localization

The subcellular localization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQSEOPUKUHLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)

![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline](/img/structure/B1319314.png)